(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
Description
(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (CAS: 2007915-76-4) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₀H₂₀N₂O₄ and a molecular weight of 232.28 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the secondary amino position and a methyl substituent at the β-carbon (Figure 1). It is commonly used in peptide synthesis to introduce sterically hindered, protected amino acid residues, particularly in the construction of non-natural peptides or peptidomimetics .
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,3)16-8(15)12-10(4,5)6(11)7(13)14/h6H,11H2,1-5H3,(H,12,15)(H,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUKHWDMTTYMY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229276 | |
| Record name | D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-76-4 | |
| Record name | D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007915-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino acid through a nucleophilic addition-elimination mechanism, forming a stable carbamate linkage .
Industrial Production Methods
Industrial production of Boc-protected amino acids follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol, or p-toluenesulfonic acid in deep eutectic solvents
Substitution: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products
Scientific Research Applications
Use as a Building Block in Organic Synthesis
- (Amino Group Protection): The presence of the tert-butoxycarbonyl (Boc) group is crucial. The Boc group is used to protect amino groups during chemical reactions, ensuring that the amino group does not interfere with other reactions occurring in the molecule.
- (Chiral Synthesis): As a chiral molecule, (R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is valuable in the synthesis of other chiral compounds. The specific arrangement of atoms in chiral molecules is critical in pharmaceutical and chemical applications because it affects how these molecules interact with biological systems.
- (Intermediate in Complex Molecule Synthesis): this compound can serve as an intermediate in creating more complex molecules. By using it as a starting material, chemists can build larger structures with specific properties.
Potential Research Areas
- (Pharmaceutical Chemistry): It can be employed in synthesizing new drug candidates. The amino acid scaffold can be modified to create molecules that target specific biological pathways.
- (Peptide Synthesis): The compound is useful in creating peptides, which have various applications in medicine and materials science.
- (Materials Science): Modified amino acids can be incorporated into polymers and other materials to alter their properties. These materials can be designed for specific uses, such as drug delivery or tissue engineering.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of larger peptide chains .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light and moisture, stored under inert atmosphere at 2–8°C .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Purity : Available commercially at ≥95% purity for research applications .
The following table and analysis highlight structural, functional, and application-based differences between the target compound and related Boc-protected amino acids.
Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives
Key Differences and Implications :
Functional Group Modifications: The hydroxyl-substituted derivative (C₁₀H₁₉NO₅) introduces polarity, enhancing solubility in aqueous media compared to the hydrophobic β-methyl group in the target compound . The phenyl-substituted analog (C₁₄H₁₉NO₄) exhibits increased lipophilicity, making it suitable for membrane-penetrating peptide designs .
Stereochemical Variations :
- The S-enantiomer (CAS: 2165753-37-5) is critical for synthesizing peptides with specific chiral requirements, such as mirror-image drug candidates .
Safety and Handling :
- While the target compound has documented hazards (H302, H315, H319), similar derivatives may lack explicit safety data, necessitating caution during handling .
Research Findings :
- Synthetic Utility : The target compound’s β-methyl group provides steric hindrance, slowing racemization during solid-phase peptide synthesis (SPPS) compared to less hindered analogs like Boc-β-alanine .
- Biocatalytic Applications: Enzymatic resolution methods using C-N lyases have been employed to synthesize enantiopure Boc-protected amino acids, including the target compound .
- Cost and Availability: Derivatives like (R)-2-(Boc-amino)-3-hydroxy-3-methylbutanoic acid are priced at $104.00 USD (Ambeed, 2024), reflecting their niche research applications .
Biological Activity
(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, commonly referred to as Boc-L-Valine, is a derivative of the amino acid valine. This compound is notable for its applications in peptide synthesis and its potential biological activities. Understanding its biological activity is essential for both pharmaceutical applications and biochemical research.
- Molecular Formula : C₁₀H₂₀N₂O₄
- Molecular Weight : 232.28 g/mol
- CAS Number : 2007915-76-4
1. Antioxidant Properties
Research indicates that derivatives of amino acids, including Boc-L-Valine, exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that amino acid derivatives could enhance the antioxidant capacity in cellular models, suggesting potential protective effects against oxidative stress .
2. Role in Protein Synthesis
Boc-L-Valine is frequently utilized as a building block in peptide synthesis due to its stability and ability to form robust peptide bonds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide assembly, making it a valuable tool in drug development and protein engineering .
3. Neuroprotective Effects
Preliminary studies have suggested that amino acids like Boc-L-Valine may have neuroprotective effects. In vitro studies showed that certain amino acid derivatives could promote neuronal survival under stress conditions, potentially through mechanisms involving the modulation of neurotransmitter release and reduction of excitotoxicity .
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored various amino acid derivatives' ability to act as antioxidants. Boc-L-Valine was included in a series of compounds tested for their radical scavenging ability. Results indicated that Boc-L-Valine exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid .
Case Study 2: Peptide Synthesis
In a study focusing on the synthesis of therapeutic peptides, Boc-L-Valine was used as a key intermediate. Researchers reported successful incorporation into peptides targeting cancer cells, demonstrating enhanced stability and bioactivity compared to non-protected amino acids .
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by selective functionalization of the β-amino acid backbone. Key steps include:
- Boc Protection : Reaction with Boc-anhydride under basic conditions (e.g., NaHCO₃) to protect the primary amine .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate intermediates .
- Characterization : Nuclear Magnetic Resonance (NMR) for stereochemical confirmation, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination .
Q. How is stereochemical integrity ensured during synthesis, and what analytical techniques validate enantiomeric purity?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)-configured starting materials or chiral catalysts (e.g., Evans oxazolidinones) to enforce stereoselectivity .
- Analytical Validation :
- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to confirm enantiomeric excess (e.g., >99% ee) .
- Optical Rotation : Comparison with literature values (e.g., [α]²⁵D = +12.5° in methanol) .
Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?
- Methodological Answer :
- Peptide Backbone Modification : Incorporation into peptide chains to introduce steric hindrance or modulate conformational flexibility, enhancing protease resistance .
- Drug Discovery : Serves as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin analogs) by functionalizing the β-amino acid moiety .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing racemization?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to reduce epimerization .
- Catalyst Screening : Test HOBt/DIC, HATU, or COMU coupling reagents to identify optimal conditions for yield and stereoretention .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
Q. How to resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Reproducibility Protocols : Standardize assays (e.g., DPP-4 inhibition IC₅₀ measurements) across labs using identical buffer systems (pH 7.4 PBS) and enzyme batches .
- Purity Validation : Ensure >98% purity via LC-MS and eliminate endotoxin contamination (e.g., LAL assay) to exclude false positives .
Q. What computational strategies predict the compound’s interactions with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DPP-4 active site), prioritizing poses with hydrogen bonding to catalytic residues (e.g., Glu205/Glu206) .
- Experimental Validation : Surface Plasmon Resonance (SPR) to measure binding kinetics (e.g., KD values) and compare with docking predictions .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Boc groups are stable at pH >4 but hydrolyze under acidic conditions (e.g., pH 1–2, TFA) .
- Alternative Protecting Groups : Compare with Fmoc or Alloc groups for pH-sensitive applications .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to determine optimal solvents for biochemical assays?
- Resolution Strategy :
- Solvent Screening : Test DMSO, methanol, and aqueous buffers (e.g., PBS with 0.1% Tween-20) using nephelometry to quantify solubility limits .
- Co-Solvent Systems : Evaluate DMSO/water mixtures (e.g., 10% DMSO) for compatibility with enzymatic assays .
Safety and Handling Guidelines
Q. What are the critical safety precautions for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during weighing/dissolution to prevent inhalation of dust (H335 hazard) .
- Spill Management : Neutralize acidic hydrolyzed products with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
